2-(1-Hydroxyethyl)-4(3H)-quinazolinone
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
2-(1-hydroxyethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6(13)9-11-8-5-3-2-4-7(8)10(14)12-9/h2-6,13H,1H3,(H,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBSGGZMJQTQSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C(=O)N1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60962594 | |
| Record name | 2-(1-Hydroxyethyl)quinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60962594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14422-59-4, 42599-89-3 | |
| Record name | Crysogine, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014422594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1-Hydroxyethyl)quinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60962594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CRYSOGINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07LC03NL3I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Aplicaciones Científicas De Investigación
Antibacterial Activity
Mechanism and Efficacy:
Recent studies have highlighted the compound's potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). In silico screening of a large compound library identified variants of quinazolinones that bind effectively to penicillin-binding proteins (PBPs), crucial for bacterial cell wall synthesis. The compound demonstrated a minimal inhibitory concentration (MIC) of 2 μg/mL against S. aureus, showcasing its potential as an alternative to existing antibiotics .
Case Studies:
- A study evaluated 77 variants of quinazolinones, leading to the identification of compound 27 , which exhibited low clearance rates and high oral bioavailability in mouse models. This compound showed significant efficacy in a mouse peritonitis model, indicating its potential for treating systemic infections .
- Another research effort synthesized phenolic derivatives of quinazolin-4(3H)-one, assessing their antibacterial properties. The findings revealed that certain derivatives had enhanced activity compared to the parent compound, suggesting avenues for further development .
Antioxidant Properties
In Vitro Studies:
The antioxidant capabilities of 2-(1-Hydroxyethyl)-4(3H)-quinazolinone have been explored through various assays. Compounds derived from this scaffold exhibited superior radical scavenging activities compared to standard antioxidants like ascorbic acid and Trolox. Specifically, ortho-diphenolic derivatives showed the highest antioxidant potential, indicating their utility in combating oxidative stress-related conditions .
Research Findings:
- In a comparative study, several newly synthesized quinazolinone derivatives were tested for their antiradical activity against DPPH and NO radicals. Compounds such as 5h , 5j , and 5k emerged as the most effective, demonstrating higher radical scavenging activity than traditional antioxidants .
Analgesic Activity
Preclinical Trials:
Research has indicated that this compound exhibits strong analgesic properties with minimal toxicity profiles in laboratory settings. Preclinical trials demonstrated its effectiveness in pain relief without significant adverse effects, making it a candidate for further development as an analgesic agent .
Mechanistic Insights:
The analgesic mechanism is believed to involve modulation of neurotransmitter systems and inhibition of inflammatory pathways, although detailed mechanisms are still under investigation.
Other Biological Activities
Biological Roles:
Beyond its therapeutic applications, this compound functions as a biological pigment and has been identified as a metabolite in various organisms including Aspergillus species. This highlights its ecological significance and potential roles in natural product chemistry .
Summary Table of Applications
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Quinazolinone derivatives exhibit structure-dependent variability in synthesis, physicochemical properties, and biological activities. Below is a systematic comparison of 2-(1-Hydroxyethyl)-4(3H)-quinazolinone with key analogs:
Table 1: Structural and Functional Comparison of Quinazolinone Derivatives
Key Observations
Substituent Effects on Bioactivity :
- Hydroxyethyl Group : While untested, the -CH(OH)CH₃ group may mimic the hydroxyphenyl moiety’s metal-binding capacity and enhance water solubility compared to methyl or phenyl groups.
- Halogenated Derivatives : 7-Cl-substituted analogs (e.g., UR-9825) show potent antifungal activity (IC₅₀ = 0.02 µg/mL against Candida spp.) due to increased electrophilicity .
- Styryl Groups : Enhance antileishmanial activity via π-π stacking with parasitic enzyme active sites .
Synthetic Accessibility: 2-Substituted quinazolinones are typically synthesized via cyclization of 2-aminobenzamide derivatives with acylating agents (e.g., acetic anhydride, ferrocenecarbonyl chloride) . Hydroxyethyl-substituted analogs may require protective-group strategies to prevent oxidation during synthesis.
Physicochemical Properties :
- Solubility : Hydroxyethyl and hydroxyphenyl derivatives exhibit higher aqueous solubility than lipophilic groups (e.g., phenyl, styryl), facilitating drug delivery .
- Luminescence : 2-(2-Hydroxyphenyl) derivatives serve as environmentally sensitive fluorescent probes due to excited-state intramolecular proton transfer (ESIPT) .
Biological Performance: Anticancer: Pyridyl-substituted derivatives (e.g., 2-(2-phenoxypyridin-3-yl)) inhibit cancer cell migration and apoptosis via kinase inhibition . Antifungal: Halogenated derivatives (e.g., UR-9825) outperform fluconazole in in vitro candidiasis models .
Métodos De Preparación
General Synthetic Routes for Quinazolin-4(3H)-ones
Quinazolin-4(3H)-ones are typically synthesized via cyclization reactions involving anthranilic acid derivatives or isocyanates, followed by functionalization at the 2-position. Two main strategies are relevant:
Copper-Catalyzed Cyclocondensation of 2-Isocyanobenzoates with Amines
This method involves preparing 2-isocyanobenzoates from anthranilic acid derivatives, followed by copper-catalyzed coupling with amines to form 3-substituted quinazolin-4(3H)-ones. This approach is efficient for introducing various alkyl or aryl substituents at the 3-position but can be adapted for 2-substitution by selecting appropriate amines or reaction conditions.Nucleophilic Ring-Opening of Epoxides by Quinazolin-4(3H)-one Anions
A widely used method for 2-substitution involves the reaction of quinazolin-4(3H)-one anions with epoxides, such as oxiranes. The quinazolinone is first deprotonated by a strong base (e.g., sodium hydride) in dry solvent (DMF), followed by the addition of an epoxide that opens to introduce a hydroxyalkyl substituent at the 2-position.
Specific Preparation Method for 2-(1-Hydroxyethyl)-4(3H)-quinazolinone
The compound this compound can be synthesized by the nucleophilic ring-opening of ethylene oxide (oxirane) by the quinazolin-4(3H)-one anion. The detailed procedure is as follows:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Quinazolin-4(3H)-one (substrate), Sodium hydride (1.5 eq), dry DMF, 0°C | Quinazolinone is suspended in dry DMF and cooled in an ice bath. Sodium hydride is added to deprotonate the nitrogen at the 3-position, generating the nucleophilic anion. Stirring continues for 30 minutes to ensure full deprotonation. |
| 2 | Ethylene oxide (1.2 eq) in dry DMF, dropwise addition | Ethylene oxide is slowly added to the reaction mixture at 0°C. The nucleophilic nitrogen attacks the less hindered carbon of the epoxide, opening the ring and introducing the 1-hydroxyethyl substituent at the 2-position. |
| 3 | Reflux at 75–80°C for 5 hours, then stirring overnight at room temperature | The mixture is heated to promote complete reaction and then stirred overnight to maximize yield. |
| 4 | Quenching with 30% HCl solution, extraction with dichloromethane (DCM) | The reaction is quenched with acid to neutralize excess base and protonate the product. The mixture is extracted with DCM to isolate the organic layer containing the product. |
| 5 | Drying over anhydrous sodium sulfate, solvent removal | The organic layer is dried and concentrated by distillation under reduced pressure. |
| 6 | Purification by silica gel column chromatography | The crude product is purified using silica gel chromatography, typically eluted with mixtures of methanol and chloroform or other suitable solvents. |
This method yields this compound with good purity and moderate to good yield.
Alternative Copper-Catalyzed Methods
Though primarily used for 3-substituted quinazolinones, copper-catalyzed imidoylative cross-coupling reactions between 2-isocyanobenzoates and amines can be adapted for related derivatives. The general procedure involves:
- Preparation of 2-isocyanobenzoates by reaction of anthranilic acid derivatives with phosphoryl chloride and triethylamine.
- Reaction of 2-isocyanobenzoates with primary amines in the presence of copper(II) acetate monohydrate as a catalyst at room temperature or under microwave irradiation.
- Workup includes washing with aqueous sodium bicarbonate, drying, and purification by column chromatography.
While this method is more suited for 3-substitution, modifications in amine structure and reaction conditions could potentially yield 2-substituted derivatives with hydroxyethyl groups, though no direct literature example for 2-(1-Hydroxyethyl) substitution by this method is reported.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic ring-opening of epoxides | Quinazolin-4(3H)-one, Ethylene oxide | Sodium hydride, dry DMF | 0°C to reflux (75–80°C), overnight stirring | Direct introduction of hydroxyethyl group; moderate to good yields | Requires handling of sodium hydride and ethylene oxide (hazardous) |
| Copper-catalyzed cross-coupling | 2-Isocyanobenzoates, Amines | Cu(OAc)2·H2O, triethylamine, CH2Cl2 | Room temperature or microwave irradiation | Mild conditions; versatile for various amines | Primarily for 3-substitution; less direct for 2-(1-Hydroxyethyl) derivatives |
| Other methods (less common) | Various quinazolinone derivatives | Base, alkyl halides or epoxides | Varies | Potential for diverse substitution | May require multiple steps or lower selectivity |
Research Findings and Notes
- The nucleophilic ring-opening method is well-documented for 2-substituted quinazolinones with hydroxyalkyl groups, offering a straightforward synthetic route.
- Copper-catalyzed methods provide a robust platform for quinazolinone synthesis but are more commonly applied to 3-substituted derivatives. Adaptation to 2-substitution requires further optimization.
- Purification typically involves silica gel chromatography, with solvent systems adjusted for polarity to isolate the pure compound.
- Reaction yields for nucleophilic ring-opening with epoxides are generally moderate to good, depending on reaction time, temperature, and reagent purity.
- Safety considerations include careful handling of sodium hydride (pyrophoric) and ethylene oxide (toxic, flammable).
Q & A
Basic: What are common synthetic routes for synthesizing 2-(1-Hydroxyethyl)-4(3H)-quinazolinone derivatives?
Derivatives are typically synthesized via cyclization, condensation, or alkylation reactions. For example, 2-ethoxy-4(3H)-quinazolinone can react with alkyl/acyl halides to introduce substituents at the 3-position . Ethyl chloroacetate and K₂CO₃ in acetone are used for ethoxycarbonylmethyl substitution, achieving yields up to 86% . Microwave-assisted methods or reflux in aprotic solvents (e.g., DMF) are common for optimizing reaction efficiency.
Advanced: How can reaction pathways be controlled to introduce substituents at specific positions on the quinazolinone core?
Substituent placement depends on reactant halides (e.g., allyl, benzoyl), solvent polarity, and base selection. For instance, polar aprotic solvents (e.g., DMF) favor 3-substitution, while non-polar solvents promote 4-substitution . Steric effects from bulky halides (e.g., 1-naphthalenesulphonyl chloride) can shift reactivity to less hindered positions. Computational modeling (DFT) aids in predicting regioselectivity .
Basic: Which analytical techniques are critical for structural confirmation of quinazolinone derivatives?
Key methods include:
- X-ray crystallography for unambiguous stereochemical assignment .
- ¹H/¹³C-NMR to verify substituent integration and coupling patterns .
- IR spectroscopy to identify carbonyl (1660–1680 cm⁻¹) and hydroxyl (3200–3500 cm⁻¹) groups .
- Mass spectrometry for molecular ion peaks (e.g., m/z 475–579 for Schiff base derivatives) .
Advanced: How does stereochemistry influence the biological activity of quinazolinone derivatives?
Stereoisomers exhibit stark differences in activity. For example, the (1R,2R) isomer of UR-9825 showed potent antifungal activity, while its (1S,2S) enantiomer was inactive . Chiral HPLC or enzymatic resolution can isolate active stereoisomers. Molecular docking studies correlate stereochemical orientation with target binding (e.g., CYP51 in fungi) .
Basic: What in vitro assays evaluate the antifungal activity of quinazolinones?
Standard assays include:
- Broth microdilution (CLSI M38/M27 guidelines) to determine MICs against Candida spp. and Aspergillus spp. .
- Agar diffusion for zone-of-inhibition comparisons against reference antifungals (e.g., fluconazole) .
- Time-kill kinetics to assess fungistatic vs. fungicidal effects .
Advanced: How can discrepancies between in vitro potency and in vivo efficacy be addressed?
Compound 20 (UR-9825) showed high in vitro antifungal activity but limited murine efficacy due to a short half-life (t₁/₂ = 1 h). Strategies include:
- Pharmacokinetic modulation : Hydrophobicity adjustments to prolong t₁/₂ (e.g., halogenation at C7) .
- Species-specific testing : Rat/rabbit models with longer t₁/₂ (6–9 h) better reflect human pharmacokinetics .
- Prodrug formulations : Esterification of hydroxyl groups to enhance bioavailability .
Basic: How is acute toxicity assessed for quinazolinone derivatives in preclinical models?
OECD Guideline 423 is followed:
- Single oral doses (e.g., 300 mg/kg) administered to rodents, monitoring mortality, organ toxicity, and behavioral changes for 14 days .
- Histopathological analysis of liver/kidney tissues post-mortem .
Advanced: What strategies improve pharmacokinetic profiles for systemic infections?
- Hydrophobicity optimization : LogP adjustments via halogenation (e.g., Cl at C7) enhance plasma stability .
- Dosing regimens : Bid dosing (100 mg/kg) maintains therapeutic levels in immunocompromised models .
- Metabolic stability assays : Liver microsome studies identify cytochrome P450 vulnerabilities .
Basic: What mechanistic studies elucidate the antiviral activity of quinazolinones?
- Semi-quantitative PCR : Measures viral RNA reduction (e.g., TMV) post-treatment .
- Defensive enzyme assays : Evaluates PR-1a and PR-5 upregulation, linked to antiviral resistance .
Advanced: How do computational methods aid in designing quinazolinone-based therapeutics?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
